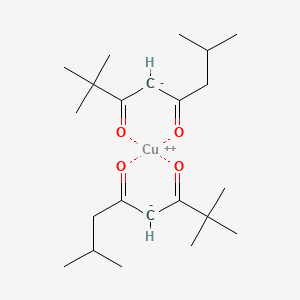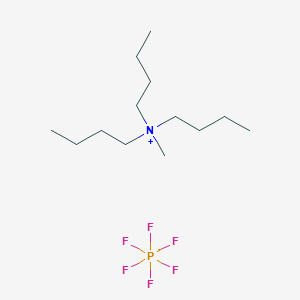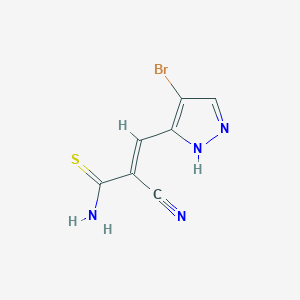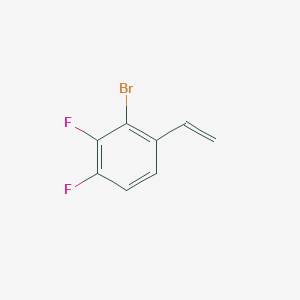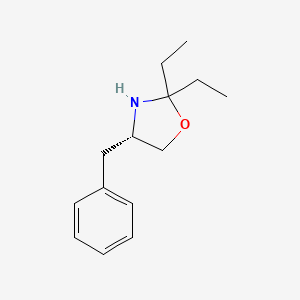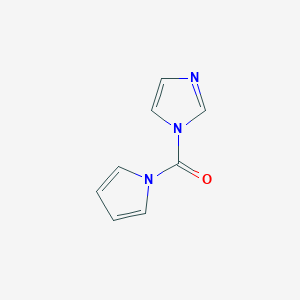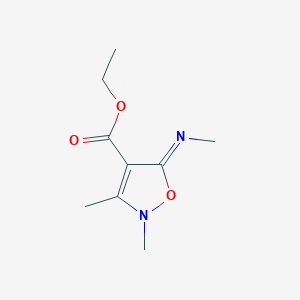![molecular formula C7H7NO4 B12869615 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as visible light-promoted reactions, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones yields spiro[indole-3,2’-pyrrole]-2,4,5’-triones .
科学的研究の応用
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
作用機序
The mechanism of action of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione involves its interaction with specific molecular targets. For instance, as a histamine-3 receptor modulator, it binds to the receptor and influences its activity, leading to various physiological effects . The compound’s structure allows it to participate in multiple pathways, including radical cyclization and Michael addition reactions .
類似化合物との比較
Similar Compounds
Morpholine (Tetrahydro-1,4-oxazine): A simpler analog with a similar oxazine ring but lacking the fused pyrrole moiety.
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione: A closely related compound with similar structural features.
Uniqueness
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is unique due to its fused ring system, which imparts distinct chemical and biological properties
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,3,4-trione |
InChI |
InChI=1S/C7H7NO4/c9-5-7(11)12-6(10)4-2-1-3-8(4)5/h4H,1-3H2 |
InChIキー |
HQSSPGIEOMLWSL-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)OC(=O)C(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


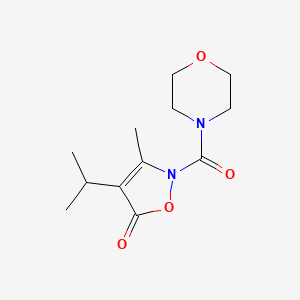
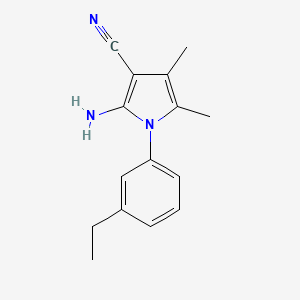
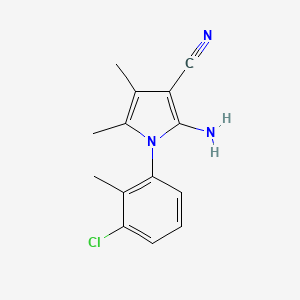
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)


